molecular formula C15H14O4 B5865585 2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone

2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone

Cat. No.: B5865585
M. Wt: 258.27 g/mol
InChI Key: PFLOTEASKXXCRL-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a 2-methylphenyl group and a 2,3,4-trihydroxyphenyl group attached to an ethanone backbone

Properties

IUPAC Name

2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-4-2-3-5-10(9)8-13(17)11-6-7-12(16)15(19)14(11)18/h2-7,16,18-19H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLOTEASKXXCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylphenyl with 2,3,4-trihydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, contributing to its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-1-(3,4-dihydroxyphenyl)ethanone
  • 2-(2-methylphenyl)-1-(2,4,5-trihydroxyphenyl)ethanone
  • 2-(2-methylphenyl)-1-(2,3,5-trihydroxyphenyl)ethanone

Uniqueness

2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of three hydroxyl groups in the 2,3,4-positions allows for unique interactions and properties compared to other similar compounds with different hydroxyl group arrangements.

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